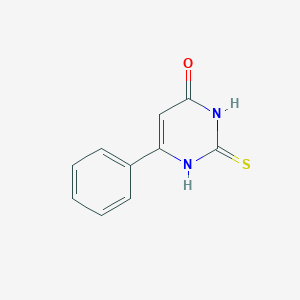![molecular formula C19H17NO2 B182666 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-53-2](/img/structure/B182666.png)
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, also known as DMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. DMEQ has been studied extensively for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth and differentiation. The inhibition of PKC by 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline results in the activation of the caspase pathway, leading to apoptosis of cancer cells and potentially providing a therapeutic benefit in the treatment of cancer.
Effets Biochimiques Et Physiologiques
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and the modulation of immune system function. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline in lab experiments is its fluorescent properties, which allow for easy imaging of live cells. However, one limitation is that 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Orientations Futures
There are several potential future directions for research on 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline and its potential use in combination with other therapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form the corresponding intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline.
Applications De Recherche Scientifique
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been used in various scientific research applications, including as a fluorescent probe for imaging of live cells and as a potential anti-cancer agent. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
2859-53-2 |
|---|---|
Nom du produit |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-9-15(19(13-16)22-2)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |
Clé InChI |
JWVFZPJNCCZECZ-BQYQJAHWSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




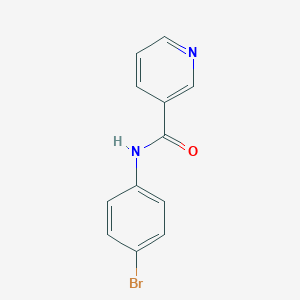
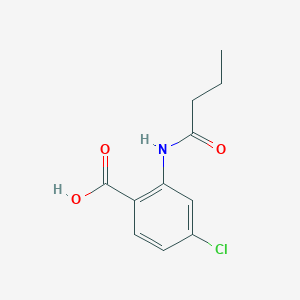
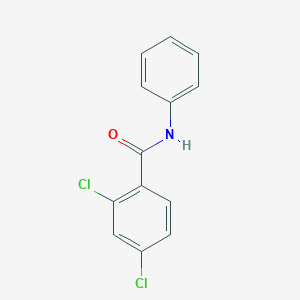

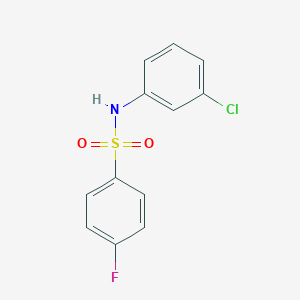

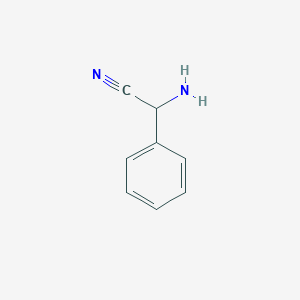

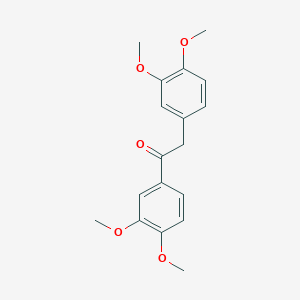

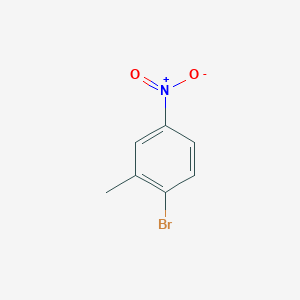
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
